molecular formula C16H17NO4S B2601270 Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate CAS No. 94460-98-7

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate

Cat. No. B2601270
CAS RN: 94460-98-7
M. Wt: 319.38
InChI Key: MHJLWQJCHUYYHX-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate, also known as Methyl-4-phenylsulfonylphenyl glycinate, is a chemical compound that has been widely researched for its potential applications in the field of pharmaceuticals. This compound belongs to the class of sulfonamide derivatives and is known for its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Enantioselective Inclusion by Dipeptides

Methyl phenyl sulfoxides, including structural isomers of methyl tolyl sulfoxide, exhibit high enantioselectivity when included by (R)-phenylglycyl-(R)-phenylglycine dipeptides. This process, explored in the study by Akazome et al. (2000), reveals that the dipeptide's conformation and the relative position of its functional groups are critical for determining the stereochemistry of the methyl sulfinyl groups recognized. The findings demonstrate the potential of dipeptides for enantioselective inclusion of compounds like methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate (Akazome, Ueno, Ooiso, & Ogura, 2000).

Cyclooxygenase Inhibition and Antitumor Activity

A novel class of 4-(aryloyl)phenyl methyl sulfones, closely related to methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate, has been studied for their capacity to inhibit cyclooxygenase isoenzymes, as reported by Harrak et al. (2010). These compounds, due to their molecular structure, show promise in anti-inflammatory and antitumor applications. One specific compound in this class, N-arylindole 33, showed significant potency and selectivity in inhibiting COX-2 and demonstrated anti-inflammatory activity in rats, indicating potential for therapeutic applications (Harrak, Casula, Basset, Rosell, Plescia, Raffa, Cusimano, Pouplana, & Pujol, 2010).

Polymerization and Alkylation Applications

The research by Shouji et al. (1994) explores the polymerization of methyl 4-phenylthiophenyl sulfoxide to create poly(methyl-4-phenylthiophenylsulfonium), demonstrating applications in alkylating agents. The study highlights the ability of such polymers to alkylate various compounds, including phenol and aniline, showcasing the versatility of compounds related to methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate in polymer chemistry (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

Antiviral Applications

In the field of antiviral research, derivatives of N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate, such as novel indolyl aryl sulfones, have been studied for their efficacy against HIV-1, particularly strains with NNRTI resistance mutations. Silvestri et al. (2003) report that specific derivatives exhibit potent and selective anti-HIV-1 activity, opening doors to new therapeutic agents in the treatment of HIV (Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003).

properties

IUPAC Name

methyl 2-(N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-8-10-15(11-9-13)22(19,20)17(12-16(18)21-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLWQJCHUYYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate

Synthesis routes and methods

Procedure details

N-(Toluene-4-sulfonyl)phenylglycine was esterified with thionyl chloride in methanol to give N-(toluene-4-sulfonyl)phenylglycine methyl ester. This was then taken up in dry acetone (50 mL) with iodomethane (1.1 eq, 1.88 mL) and K2CO3 (1.1 eq, 4.10 g). The solution was refluxed overnight. The solvent was evaporated under reduced pressure. EtOAc was added and the organic layer was washed with brine. The organic layer was dried over MgSO4. The solvent was evaporated under reduced pressure. The resulting ester was hydrolyzed using the procedure described in Method 6 to yield N-(Toluene-4-sulfonyl)-N-methylphenylglycine, which was coupled with L-phenylalanine ethyl ester using the procedure described in Method 3 to yield the title compound.
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